3-Benzyldihydrofuran-2,5-dione

Beschreibung

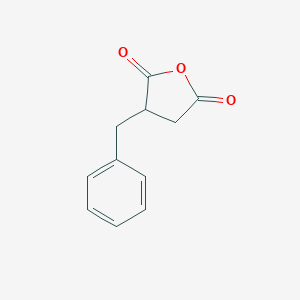

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEHLTSDDZKTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397025 | |

| Record name | 3-benzyldihydrofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19544-43-5 | |

| Record name | 2-Benzylsuccinic anhydride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019544435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-benzyldihydrofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxolane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLSUCCINIC ANHYDRIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KH2225XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Advanced Synthetic Utility of 3 Benzyldihydrofuran 2,5 Dione

3-Benzyldihydrofuran-2,5-dione as a Foundational Building Block in Organic Synthesisambeed.comorganic-chemistry.orgbldpharm.comnih.govnih.gov

This compound serves as a cornerstone in the synthesis of a variety of organic molecules due to its inherent reactivity and stereochemical properties. ambeed.combldpharm.com The presence of the anhydride (B1165640) ring makes it susceptible to nucleophilic attack, leading to the formation of diverse derivatives such as esters, amides, and carboxylic acids.

Strategic Applications in the Construction of Complex Molecular Architecturesambeed.comorganic-chemistry.org

The utility of this compound extends to the synthesis of intricate molecular frameworks. As a chiral building block, particularly in its enantiomerically pure forms like (S)-3-Benzyldihydrofuran-2,5-dione, it enables the asymmetric synthesis of complex target molecules. ambeed.comchemscene.com Its structure is embedded within more complex systems and can be modified to introduce desired functionalities. For instance, it is a precursor in the synthesis of substituted succinic acids and their derivatives, which are important motifs in many biologically active compounds. The benzyl (B1604629) group can also be functionalized, further expanding its synthetic potential.

The following table highlights selected complex molecules synthesized using this compound or its derivatives as a starting material.

| Target Molecule/Scaffold | Synthetic Strategy | Reference |

| (S)-3-(4-Thiazolyl)-2-tert-butoxycarbonyl-aminopropionic Acid | Enantioselective synthesis from a chiral precursor | researchgate.net |

| Substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones | Microwave-assisted synthesis | sigmaaldrich.cn |

| Substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones | Microwave-assisted synthesis | sigmaaldrich.cn |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. organic-chemistry.orgnih.govnih.gov The reactive nature of the anhydride ring in this compound makes it an ideal candidate for participation in MCRs. While specific examples directly involving this compound are not extensively documented, the reactivity of analogous diones and anhydrides in MCRs suggests its potential. rsc.orgrsc.org For example, the Biginelli and Ugi reactions often utilize carbonyl compounds and can be adapted to incorporate anhydride functionalities. organic-chemistry.orgnih.gov The integration of this compound into MCRs would provide a rapid and efficient route to novel heterocyclic compounds with a high degree of molecular diversity.

Investigation of Ring-Opening and Ring-Closing Reaction Dynamics

The dihydrofuran-2,5-dione ring is central to the reactivity of the molecule. Understanding the dynamics of its opening and closing is crucial for its synthetic applications.

Ring-Opening Reactions: The anhydride ring is readily opened by a variety of nucleophiles. nih.gov This reaction is fundamental to its use as a building block. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile. For instance, attack at the C2 or C5 carbonyl group can lead to different regioisomers.

| Nucleophile | Product Type |

| Water | Dicarboxylic acid |

| Alcohols | Monoesters |

| Amines | Monoamides |

| Thiols | Monothioesters |

Ring-Closing Reactions: While ring-opening is more common, ring-closing metathesis (RCM) and other cyclization strategies can be employed to form new ring systems from derivatives of this compound. organic-chemistry.org For example, a diene-containing derivative could undergo RCM to form a bicyclic or macrocyclic lactone. The efficiency of such reactions depends on factors like ring strain and the catalyst used. organic-chemistry.org

Regioselective and Stereoselective Functionalization of the Dione (B5365651) Core

The ability to selectively functionalize the dione core of this compound is key to its synthetic versatility. nih.govuea.ac.ukresearchgate.net

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is governed by the electrophilic nature of its carbonyl carbons and the potential for nucleophilic attack at these sites. researchgate.netchemrxiv.orgbyjus.com

Electrophilic Reactivity: The carbonyl carbons of the anhydride are highly electrophilic and readily react with nucleophiles. The presence of the electron-withdrawing oxygen atoms in the ring enhances this electrophilicity.

Nucleophilic Reactivity: While the dione itself is primarily an electrophile, its enolate, formed under basic conditions, can act as a nucleophile. This allows for alkylation and other reactions at the α-carbon (C3).

The following table summarizes the key reactive sites and their profiles:

| Site | Reactivity Profile | Common Reactions |

| C2 and C5 Carbonyl Carbons | Electrophilic | Nucleophilic acyl substitution |

| C3 Carbon (α to carbonyl) | Nucleophilic (as enolate) | Alkylation, Aldol (B89426) condensation |

| Benzyl Group | Can be functionalized | Electrophilic aromatic substitution (on the phenyl ring) |

Condensation Reactions in Analogous Dione Systemschemscene.comsigmaaldrich.cn

Condensation reactions are a hallmark of dione chemistry. researchgate.netcdnsciencepub.com In systems analogous to this compound, such as other 1,3- or 1,4-dicarbonyl compounds, condensation reactions with amines, hydrazines, and other bifunctional reagents lead to the formation of a wide variety of heterocyclic structures. rsc.orgresearchgate.net For example, the condensation of a dione with a diamine can yield pyrazine (B50134) derivatives. researchgate.net The principles governing these reactions, including the role of catalysts and reaction conditions, are applicable to this compound, suggesting its potential for the synthesis of novel fused and spiro-heterocyclic systems.

Pericyclic Reactions, including Diels-Alder Cycloadditions, with Related Dione Dienophiles

Pericyclic reactions, a class of concerted reactions involving a cyclic transition state, represent a powerful tool in organic synthesis. Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is particularly noteworthy for its ability to form six-membered rings with high stereochemical control. ucalgary.cawikipedia.org Dihydrofuran-2,5-dione scaffolds, such as this compound, are related to potent dienophiles like maleic anhydride, which is widely employed in these reactions due to the electron-withdrawing nature of its substituents that activates the alkene for reaction with a conjugated diene. ucalgary.ca

The reactivity of dienophiles in Diels-Alder reactions is significantly influenced by substituents. For instance, the introduction of electron-donating or electron-withdrawing groups on maleic anhydride affects its reactivity towards dienes. researchgate.net Computational studies on substituted cyclobutenones, another class of cyclic dienophiles, have shown that their reactions with dienes like 1,3-butadiene (B125203) and cyclopentadiene (B3395910) proceed via an asynchronous concerted pathway. longdom.org The kinetic feasibility of the Diels-Alder reaction is often greater for maleic anhydride compared to cyclobutenone, suggesting that factors other than ring strain, such as electronic effects, are dominant in controlling the reaction kinetics. longdom.org

The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding via an endo transition state. wikipedia.org For example, in reactions involving substituted cyclobutenones, the endo pathway is typically kinetically favored for the parent compound. longdom.org However, substituents on the dienophile can alter this preference. The facial selectivity in the Diels-Alder reaction of substituted cyclopentadienes with maleic anhydride has been shown to be thermodynamically controlled in some cases. longdom.orgcdnsciencepub.com

Beyond cycloadditions, related succinic anhydride derivatives can undergo other types of pericyclic reactions. For example, (E)-α-2,5-dimethyl-3-furylethylidene(alkyl-substituted methylene)succinic anhydrides undergo reversible photochemical conrotatory electrocyclic reactions. Irradiation with UV light leads to the formation of deeply colored 7,7a-dihydrobenzo[b]furan derivatives, which revert to the original anhydride upon exposure to white light, demonstrating photochromic behavior. This reactivity highlights the versatility of the dione scaffold in various pericyclic transformations.

Table 1: Examples of Diels-Alder Reactions with Related Dienophiles

| Diene | Dienophile | Product Type | Key Findings | Reference(s) |

| 1,3-Butadiene | Maleic Anhydride | Cyclohexene derivative | Prototypical Diels-Alder reaction forming a six-membered ring. | ucalgary.calongdom.org |

| Cyclopentadiene | Substituted Cyclobutenone | Bicyclic adduct | Reaction proceeds via an asynchronous concerted pathway; endo pathway is kinetically preferred for the parent dienophile. | longdom.org |

| 7H-benzo[a]phenalene | Maleic Anhydride | Polycyclic adduct | Substituents on maleic anhydride influence reactivity; mechanism explored via density functional theory. | researchgate.net |

| C5-substituted Cyclopentadienes | Maleic Anhydride | Bicyclic adduct | Facial selectivity and relative reactivities are accurately predicted by semi-empirical methods (AM1). | cdnsciencepub.com |

Radical Chemistry Approaches in Dione Synthesis and Transformation

Radical reactions offer unique pathways for the synthesis and functionalization of complex molecules, including those containing a dione scaffold. While direct radical reactions involving this compound are not extensively documented, the chemistry of related succinic anhydrides provides insight into potential transformations. One notable application is the use of radical reactions for polymer modification, where succinic anhydride is grafted onto a polymer backbone. For instance, the free radical synthesis of succinic anhydride-grafted poly(lactic acid) has been developed for applications in sustained drug delivery. nih.gov This process demonstrates that the anhydride moiety can be incorporated into larger structures via radical pathways.

The synthesis of heterocyclic structures can also be achieved through radical cyclization strategies. For example, the synthesis of phenanthridine (B189435) derivatives can be accomplished through the radical cyclization of 2-isocyanobiarenes. beilstein-journals.org This type of reaction involves the addition of a radical species to an isocyano group, forming an imidoyl radical which then cyclizes. While not a direct transformation of a dione, this methodology illustrates the power of radical cyclization in building complex ring systems, a strategy that could potentially be adapted for the synthesis of dione-containing heterocycles.

Manganese(III) acetate (B1210297), Mn(OAc)₃, is a well-known reagent for mediating oxidative free-radical reactions. It has been employed in the synthesis of complex natural products. For example, the total synthesis of calothrixins A and B utilizes an Mn(OAc)₃-mediated oxidative free-radical reaction of an aminophenanthridinedione with cyclohexenone as a key step to construct the final indole (B1671886) ring system. nih.gov This highlights the potential for using transition metal-mediated radical reactions to form C-C bonds and build complex architectures on scaffolds that may contain dione functionalities.

Furthermore, radical carbonylation presents a method for the construction of cyclic ketones. In a process developed for the synthesis of tetrahydrofuran-3-ones and pyrrolidin-3-ones, an organochalcogen radical precursor is treated with a radical initiator under a carbon monoxide atmosphere. The initially formed carbon-centered radical adds a molecule of carbon monoxide, and the resulting acyl radical cyclizes to afford the target 3-one structure. This approach could conceivably be applied to precursors that would lead to substituted dihydrofuran-2,5-diones or their derivatives.

Table 2: Radical Reactions in the Context of Dione-Related Scaffolds

| Reaction Type | Substrate(s) | Reagent(s) | Product Type | Key Features | Reference(s) |

| Radical Grafting | Poly(lactic acid), Maleic Anhydride | Free radical initiator | Succinic anhydride-grafted PLA | Surface modification of polymers. | nih.gov |

| Oxidative Radical Cyclization | 9-(benzylamino)phenanthridine -7,10-dione, Cyclohexenone | Mn(OAc)₃ | 12-benzyl-12H-indolo[3,2-j]phenanthridine-7,13-dione | Key step in the total synthesis of calothrixins; C-C bond formation. | nih.gov |

| Radical Carbonylation/Cyclization | Organochalcogen precursors | TTMS/AIBN, CO (80 atm) | Tetrahydrofuran-3-ones, Pyrrolidin-3-ones | Introduction of a carbonyl group and cyclization to form 5-membered rings. |

Oxidative Transformations Facilitated by Related Dione Scaffolds

The dihydrofuran-2,5-dione moiety and related structures can participate in or facilitate a variety of oxidative transformations. Succinic anhydride derivatives themselves can act as catalysts in oxidation reactions. For example, a polymer-supported maleic anhydride has been shown to be a metal-free, reusable mediator for the N-oxidation of pyridine (B92270) derivatives using hydrogen peroxide. rsc.org In this system, the anhydride is converted to a percarboxylic acid by H₂O₂, which is the active oxidizing agent. The use of a polymeric anhydride was found to be more efficient than using succinic anhydride itself, a difference attributed to the conformational rigidity of the polymer. rsc.org

The furan (B31954) ring, a structural component of many related compounds, is susceptible to oxidative transformations that can lead to dione-containing products. The oxidation of furan derivatives with reagents like titanium silicalite 1 (TS-1) and hydrogen peroxide can proceed via epoxidation of a double bond in the furan ring. researchgate.net The resulting epoxide can then rearrange to yield unsaturated 1,4-dicarbonyl compounds. This method is effective for converting 2,5-dimethylfuran (B142691) into 3-hexene-2,5-dione. researchgate.net Similarly, the oxidation of furan and its derivatives with atmospheric oxygen in the presence of a catalyst can yield maleic acid derivatives. sdu.dk

An interesting synthetic strategy involves the oxidative dearomatization of furan-containing compounds to generate more complex dione structures. For instance, 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can undergo oxidative dearomatization to form di(het)aryl-substituted 2-ene-1,4,7-triones. nih.gov These triones can then undergo an unusual cyclization, related to the Paal-Knorr synthesis, to form a new furan ring, resulting in a formal shift of a double bond. nih.gov This transformation showcases how the furan nucleus can be used as a latent dicarbonyl equivalent that is unmasked through oxidation.

The methylene (B1212753) groups of succinic anhydride and its derivatives are also reactive towards oxidation. researchgate.net This reactivity can be harnessed for further functionalization of the dione scaffold, although specific examples leading to complex synthetic intermediates are part of broader synthetic strategies.

Table 3: Oxidative Transformations Involving Related Dione Scaffolds

| Substrate | Oxidant/Catalyst | Product(s) | Reaction Type | Key Findings | Reference(s) |

| Pyridine derivatives | H₂O₂ / Polymer-supported maleic anhydride | Pyridine N-oxides | Catalytic N-oxidation | The anhydride acts as a recyclable mediator, forming a peracid in situ. | rsc.org |

| 2,5-Dimethylfuran | H₂O₂ / Titanium silicalite 1 (TS-1) | 3-Hexene-2,5-dione | Furan ring oxidation | Oxidation proceeds via epoxidation followed by rearrangement. | researchgate.net |

| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | Oxidizing agent | 3-(Furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones | Oxidative dearomatization/cyclization | The furan ring acts as a masked dicarbonyl functionality. | nih.gov |

| Furan, Furfural, Furoic acid | O₂ / Catalyst | Maleic acid | Vapor phase oxidation | Demonstrates the conversion of the furan nucleus to a dicarboxylic acid. | sdu.dk |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in the initial structural confirmation of 3-Benzyldihydrofuran-2,5-dione. The ¹H NMR spectrum reveals distinct signals for each type of proton in the molecule, with their chemical shifts, integration, and coupling patterns providing a wealth of structural information. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.21-7.34 ppm. The methylene (B1212753) protons and the single proton on the furanodione ring exhibit characteristic shifts and couplings that are crucial for confirming the succinic anhydride (B1165640) framework and the position of the benzyl substituent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct peaks for each carbon atom, including the two carbonyl carbons of the anhydride group, the carbons of the benzyl group, and the carbons of the dihydrofuran ring. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170-175 |

| Aromatic (C₆H₅) | ~7.2-7.4 (m) | ~127-135 |

| Methylene (CH₂) | ~2.8-3.4 (m) | ~35-45 |

| Methine (CH) | ~3.5-4.0 (m) | ~40-50 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. "m" denotes a multiplet.

Two-Dimensional NMR Techniques (e.g., gHSQC, gHMBC) for Elucidating Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. msu.edu Gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) spectroscopy correlates directly bonded carbon and proton atoms. This allows for the definitive assignment of which protons are attached to which carbons.

Conformational Analysis via NMR Spectroscopic Data

NMR spectroscopy can also provide insights into the preferred conformation of this compound in solution. nih.gov The five-membered dihydrofuran-2,5-dione ring is not planar and can adopt various envelope or twist conformations to minimize ring strain. The observed coupling constants (J-values) between protons on the ring, along with Nuclear Overhauser Effect (NOE) data, can be used to determine the dihedral angles and through-space proximities between protons. This information allows for the elucidation of the dominant conformation of the ring and the orientation of the benzyl substituent relative to the ring. Computational modeling is often used in conjunction with experimental NMR data to refine the conformational analysis.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to assess its purity. nih.gov For this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate gas-phase ions of the molecule. The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular formula (C₁₁H₁₀O₃) and molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The most prominent features are the strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations of the anhydride group. Anhydrides typically show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching modes, often appearing in the region of 1750-1850 cm⁻¹. The presence of the aromatic benzyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Anhydride (C=O) | Asymmetric Stretch | ~1850-1800 |

| Anhydride (C=O) | Symmetric Stretch | ~1780-1740 |

| Aromatic (C-H) | Stretch | ~3100-3000 |

| Aromatic (C=C) | Stretch | ~1600-1450 |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Analysis of Molecular Conformation and Torsion Angles

Computational studies, such as those employing density functional theory (DFT), have shown that the succinic anhydride ring is not perfectly planar but adopts a slightly puckered or twisted conformation to relieve ring strain. nycu.edu.twnih.gov This puckering is a common feature in five-membered rings. For this compound, the presence of the bulky benzyl group at the C3 position is expected to influence the degree and nature of this puckering.

The conformation of the ring and the benzyl group can be described by a set of torsion angles. Based on theoretical models of substituted succinic anhydrides, the following can be inferred for this compound:

| Torsion Angle | Description | Predicted Value (°) |

| O1-C2-C3-C4 | Describes the puckering of the dihydrofuran-2,5-dione ring. | A slight deviation from 0° is expected, indicating a non-planar ring. |

| C2-C3-C4-C5 | Further defines the ring's twisted conformation. | A small non-zero value is anticipated. |

| C2-C3-Cα-Cβ | Defines the orientation of the benzyl group relative to the ring. | This angle will be influenced by steric hindrance between the benzyl group and the carbonyl groups. |

| C3-Cα-Cβ-Cγ | Describes the rotation of the phenyl group. | Multiple conformations may be possible due to rotation around this bond. |

Note: The predicted values are based on computational studies of related succinic anhydride derivatives and are intended to be illustrative. Actual values would need to be determined experimentally.

The benzyl substituent likely prefers a pseudo-equatorial position to minimize steric interactions with the carbonyl groups of the anhydride ring. The rotational freedom of the phenyl group around the Cα-Cβ bond would lead to different conformers, the relative energies of which would be determined by subtle steric and electronic effects.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The way in which molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal's physical properties, such as melting point and solubility. While a specific crystal structure for this compound has not been reported, analysis of related structures allows for the prediction of likely packing motifs. acs.orgnih.gov

The primary intermolecular forces at play would include:

Dipole-dipole interactions: The two carbonyl groups in the anhydride ring create a significant molecular dipole moment. These dipoles will tend to align in an anti-parallel fashion in the crystal lattice to achieve electrostatic stabilization.

C-H···O hydrogen bonds: Weak hydrogen bonds between the hydrogen atoms of the benzyl group and the methylene group of the ring with the oxygen atoms of the carbonyl groups of neighboring molecules are expected to play a role in directing the crystal packing.

π-π stacking: The aromatic phenyl rings of the benzyl groups can interact through π-π stacking, where the rings are arranged in either a face-to-face or offset manner. This type of interaction is common in aromatic compounds and contributes to the stability of the crystal structure.

Based on these interactions, a probable crystal packing motif would involve layers of molecules, with the polar anhydride rings interacting within one plane and the nonpolar benzyl groups interacting in an adjacent plane or interdigitating with benzyl groups from neighboring layers.

| Interaction Type | Participating Groups | Expected Contribution to Crystal Stability |

| Dipole-Dipole | Carbonyl groups (C=O) | Significant |

| van der Waals | Entire molecule, especially the benzyl group | Significant |

| C-H···O Hydrogen Bonds | C-H bonds of the benzyl and dihydrofuran rings and carbonyl oxygen atoms | Moderate |

| π-π Stacking | Phenyl rings of the benzyl groups | Moderate |

Specialized Spectroscopic Methods and Isotopic Labeling Studies in Related Chemical Systems

Beyond standard spectroscopic techniques like NMR and IR, more specialized methods can provide deeper insights into the structure, dynamics, and reactivity of this compound. Furthermore, isotopic labeling is a powerful tool for elucidating reaction mechanisms and for quantitative analysis.

Specialized Spectroscopic Methods:

Solid-State NMR (ssNMR): For crystalline materials, ssNMR can provide detailed information about the local environment of each atom in the asymmetric unit of the crystal. acs.orgacs.orgnih.gov For this compound, 13C ssNMR could distinguish between different crystalline forms (polymorphs) and provide information on intermolecular packing through the analysis of chemical shift anisotropies.

Advanced Mass Spectrometry (MS) Techniques: Techniques such as tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule, providing clues about its structure and bond strengths. nih.gov When combined with isotopic labeling, MS can be a powerful tool for mechanistic studies.

Isotopic Labeling Studies:

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, stable isotopes (e.g., 2H, 13C, 15N, 18O). This "label" allows the molecule to be tracked through chemical reactions or biological pathways.

In the context of this compound, isotopic labeling could be used in several ways:

Mechanistic Elucidation: By labeling specific atoms, one could follow their fate during a chemical reaction, thereby confirming or refuting a proposed mechanism. For example, labeling one of the carbonyl carbons with 13C could help to understand the regioselectivity of nucleophilic attack on the anhydride ring.

Quantitative Analysis: Isotopically labeled compounds can be used as internal standards in quantitative mass spectrometry-based assays, such as in proteomics research where succinic anhydride is used for protein modification. nih.govbohrium.com A 13C- or 2H-labeled version of this compound could be synthesized and used for accurate quantification in complex mixtures. nih.gov

Spectroscopic Assignment: Isotopic substitution can aid in the assignment of complex NMR and IR spectra. For instance, deuterium (B1214612) labeling can simplify proton NMR spectra and help in assigning specific signals.

While specific studies employing these advanced methods on this compound are not documented, the principles and applications are well-established for the broader class of succinic anhydrides and related compounds.

Computational Chemistry and Molecular Modeling of 3 Benzyldihydrofuran 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no dedicated computational studies on 3-Benzyldihydrofuran-2,5-dione using methods like Density Functional Theory (DFT) were found. Such studies would be essential for a deep understanding of its chemical nature.

Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This is typically followed by a vibrational frequency analysis. While no computational data is available, some experimental infrared spectroscopy data for the (S)-stereoisomer, also known as (S)-2-Benzylsuccinic anhydride (B1165640), has been reported. researchgate.net These experimental findings identify characteristic vibrational frequencies that confirm the presence of the anhydride functional group and the aromatic benzyl (B1604629) substituent. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric Anhydride Carbonyl Stretching | 1870 and 1844 | researchgate.net |

| Aromatic Carbon-Hydrogen Stretching | 3027-3085 | researchgate.net |

| Aliphatic Carbon-Hydrogen Stretching | - |

A comprehensive computational vibrational analysis would provide a more complete spectrum and could be used to refine and interpret experimental data.

Frontier Molecular Orbital (HOMO/LUMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's stability and reactivity. researchgate.net Without specific calculations for this compound, any discussion of its reactivity based on FMO theory would be purely speculative.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. This analysis is invaluable for predicting how a molecule will interact with other chemical species. The generation of an MEP map for this compound would require dedicated quantum chemical calculations, which have not been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, offering a chemically intuitive picture of intramolecular interactions. researchgate.net This method can quantify delocalization effects and hyperconjugative interactions. The application of NBO analysis to this compound would elucidate the nature of its chemical bonds and the distribution of electron density, but such an analysis has not been reported.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations are powerful tools for exploring the conformational flexibility of molecules and the influence of solvent on their behavior. For a molecule like this compound, which possesses a flexible benzyl group, MD simulations could reveal its preferred conformations in different environments. However, no studies employing MD simulations for this specific compound are available in the scientific literature.

Mechanistic Predictions of Chemical Reactions and Transformations

Computational methods are frequently used to predict the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. For instance, the anhydride ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. While the general reactivity of anhydrides is known, specific computational studies predicting the detailed mechanisms and energetics of reactions involving this compound are absent.

Molecular Docking Studies for Ligand-Receptor Interactions and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ptfarm.plnih.govacs.org This method is instrumental in drug discovery for identifying potential biological targets for a given compound and elucidating the molecular basis of their interaction. nih.gov

Although no specific molecular docking studies have been published for this compound, research on structurally related furanone and dione (B5365651) derivatives provides insights into potential applications. For instance, studies on 4-arylamidobenzyl substituted 5-bromomethylene-2(5H)-furanones have utilized molecular docking to investigate their interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in anti-inflammatory and metabolic disease research. researchgate.net Such studies typically involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (e.g., a furanone derivative) is generated and optimized for energy. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the receptor, and various conformations are explored to find the one with the lowest binding energy. acs.org

Analysis of Interactions: The resulting complex is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. chemscene.com

For this compound, a hypothetical docking study would involve screening it against a library of biological targets to identify potential receptors. The binding affinity and interaction patterns would then offer clues to its potential biological function and mechanism of action.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

| Cyclooxygenase-2 (COX-2) | -7.8 | ARG-120, TYR-355, SER-530 | Anti-inflammatory |

| Tumor Necrosis Factor-alpha (TNF-α) | -6.5 | GLY-121, TYR-151 | Immunomodulatory |

| 5-Lipoxygenase (5-LOX) | -7.2 | HIS-367, HIS-372, ILE-406 | Anti-inflammatory |

This table is for illustrative purposes only and is not based on published experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds.

While no QSAR models have been specifically developed for derivatives of this compound, numerous studies have established robust QSAR models for various classes of dione-containing compounds, such as xanthene-1,8-diones, thiazolidine-2,4-diones, and aza-cyclopenta[b]fluorene-1,9-diones. researchgate.net These studies typically involve:

Data Set Collection: A series of dione derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, and quantum-chemical descriptors.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated. researchgate.net

A QSAR study on derivatives of this compound would involve synthesizing a series of analogs with variations in the benzyl group and other positions of the furanone ring. By measuring their biological activity against a specific target, a QSAR model could be developed to guide the design of more potent compounds.

Table 2: Key Parameters in a Typical QSAR Model for Dione Derivatives

| Parameter | Description | Typical Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 |

| pIC50 | The negative logarithm of the half-maximal inhibitory concentration (IC50), often used as the dependent variable. | Varies |

This table represents typical values found in QSAR studies of dione derivatives and is for illustrative purposes. researchgate.net

Biological Activities and Mechanistic Investigations of 3 Benzyldihydrofuran 2,5 Dione Derivatives

Anticancer and Antiproliferative Efficacy

In Vitro Cytotoxicity Profiling (e.g., MTT Assay) on Human Cancer Cell Lines

The cytotoxic effects of 3-benzyldihydrofuran-2,5-dione derivatives have been evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability and is a standard method for assessing the antiproliferative activity of chemical compounds. japsonline.com

Studies have shown that these derivatives exhibit dose-dependent cytotoxicity against several cancer cell lines. d-nb.infonih.gov For instance, certain derivatives have demonstrated significant growth inhibition in melanoma, breast cancer, prostate cancer, and renal cancer cell lines. d-nb.info The cytotoxic concentration 50 (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, have been determined for various derivatives, indicating their potency. nih.govjksus.org

Interactive Table: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative V | M14 (Melanoma) | Data not specified | d-nb.info |

| Derivative IX | M14 (Melanoma) | Data not specified | d-nb.info |

| Derivative XII | M14 (Melanoma) | Data not specified | d-nb.info |

| Derivative XIII | M14 (Melanoma) | Data not specified | d-nb.info |

| Compound se-182 | A549 (Lung) | 15.80 | jksus.org |

| Compound se-182 | HepG2 (Liver) | 15.58 | jksus.org |

| Compound se-182 | MCF-7 (Breast) | 32.73 | jksus.org |

| Compound se-182 | DLD-1 (Colon) | 65.89 | jksus.org |

| EM2 | A375 (Melanoma) | >100 | nih.gov |

| EM2 | B164A5 (Melanoma) | ~75 | nih.gov |

Investigation of Apoptosis Induction and Caspase Activation Pathways

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Research into this compound derivatives and related compounds has focused on their ability to trigger this process. Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

A critical component of the apoptotic pathway is the activation of a family of cysteine proteases known as caspases. researchgate.net These enzymes exist as inactive zymogens and are activated in a cascade-like manner in response to apoptotic stimuli. Initiator caspases (such as caspase-8 and -9) are activated first and in turn activate effector caspases (such as caspase-3 and -7), which are responsible for cleaving key cellular substrates and executing the final stages of apoptosis. researchgate.netmdpi.com

Studies have shown that some dione (B5365651) derivatives can induce apoptosis through the activation of caspase-3. nih.gov The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of proteins essential for cell survival and the activation of other enzymes that dismantle the cell. Furthermore, the involvement of the mitochondrial (intrinsic) pathway in apoptosis induction has been suggested by the increased expression of the pro-apoptotic protein Bax. nih.gov The translocation of Bax to the mitochondria can trigger the release of cytochrome c, which is a crucial step in the activation of caspase-9 and the subsequent caspase cascade. mdpi.com

Selective Enzyme Inhibition, such as Histone Deacetylase 6 (HDAC6), in Related Dione Analogues

Recent research has explored the potential of related dione analogues to act as selective inhibitors of specific enzymes implicated in cancer, such as Histone Deacetylase 6 (HDAC6). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. bohrium.com The isoform-selective inhibition of HDACs, particularly HDAC6, has emerged as a promising strategy for cancer therapy with potentially fewer side effects than non-selective inhibitors. rsc.orgddtjournal.com

Several studies have focused on designing and synthesizing novel selective HDAC6 inhibitors. acs.orgresearchgate.net For example, certain quinazoline-based derivatives have been identified as potent and selective HDAC6 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. rsc.orgacs.org These inhibitors have demonstrated antiproliferative effects against various cancer cell lines and have been shown to increase the acetylation of α-tubulin, a known substrate of HDAC6. acs.org The selective inhibition of HDAC6 by these dione analogues represents a promising avenue for the development of targeted cancer therapies. bohrium.com

Structure-Activity Relationship (SAR) Derivations for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives and their analogues, SAR studies have provided valuable insights into the structural features required for potent anticancer activity. nih.govnih.gov

These studies have shown that modifications to different parts of the molecule can significantly impact its cytotoxicity and selectivity. For instance, the nature and position of substituents on the benzyl (B1604629) ring can influence the compound's interaction with its biological target. researchgate.net In some series of compounds, the presence of specific functional groups, such as a hydroxamic acid side chain or a methoxy (B1213986) group at a particular position, has been found to be essential for maintaining activity and selectivity. rsc.org

Furthermore, the core heterocyclic ring system itself is a key determinant of the compound's biological profile. SAR analyses have guided the synthesis of new derivatives with improved potency and selectivity, highlighting the importance of a rational design approach in the development of novel anticancer agents. nih.gov

Antimicrobial Properties: Antibacterial and Antifungal Spectrum

In addition to their anticancer effects, derivatives of this compound have been investigated for their antimicrobial properties. These compounds have shown activity against a range of pathogenic microorganisms, including both bacteria and fungi. nih.gov

The antimicrobial spectrum of these derivatives has been assessed through various in vitro assays to determine their minimum inhibitory concentrations (MICs) against different microbial strains. The results indicate that these compounds possess potential as broad-spectrum antimicrobial agents.

Efficacy against Multidrug-Resistant Bacterial Strains (e.g., Staphylococcus aureus)

A significant challenge in modern medicine is the emergence of multidrug-resistant (MDR) bacterial strains, which are resistant to multiple antibiotics. Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), is a major cause of hospital- and community-acquired infections. mdpi.comnih.gov

Encouragingly, some this compound derivatives and related compounds have demonstrated efficacy against MDR bacterial strains. semanticscholar.org For example, certain furanone derivatives have shown antimicrobial activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. frontiersin.org Furthermore, some imidazolone (B8795221) derivatives have been identified as having the ability to restore the effectiveness of β-lactam antibiotics against MRSA strains, suggesting they could be used as adjuvants in combination therapy. mdpi.com

Interactive Table: Antimicrobial Activity of a Rhein-Based Derivative (RH17) against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| MSSA | 20 | 8-16 | 8 | 8 | mdpi.com |

| MRSA | 20 | 8-16 | 8 | 16 | mdpi.com |

Elucidation of Antimicrobial Mechanisms of Action

Derivatives containing dione scaffolds, such as cyclic imides and imidazolidine-2,4-diones, have demonstrated notable antimicrobial and antifungal properties. nih.govnih.gov The mechanisms underlying these activities are multifaceted and involve various cellular targets.

One primary mechanism involves the disruption of microbial cell integrity. Studies on certain prenylated indole (B1671886) alkaloids, which share heterocyclic features with some dione derivatives, revealed that they induce structural changes to the external surfaces of bacteria, leading to cell membrane rupture or deformation. mdpi.com Similarly, some thiodiketopiperazine derivatives have been shown to inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus and Streptococcus pyogenes, a crucial factor in chronic infections. mdpi.com

Molecular docking studies have further illuminated potential enzymatic targets. For novel imidazolidine-2,4-dione and indolylbenzo[d]imidazole derivatives, computational analyses suggest interactions with key bacterial enzymes. nih.govresearchgate.net These potential targets include (p)ppGpp synthetases/hydrolases, which are critical for the bacterial stress response, and FtsZ proteins, which are essential for cell division. mdpi.comresearchgate.net By binding to and inhibiting these enzymes, the compounds can effectively halt bacterial growth and proliferation. For instance, certain 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives have shown high activity against Pseudomonas aeruginosa and Candida albicans, with molecular docking suggesting strong binding affinity to target kinases. nih.gov

The antimicrobial action is often dependent on the specific chemical substitutions on the dione core. For example, N-methylation of an indolylbenzimidazole core significantly enhanced its activity against S. aureus, MRSA, mycobacteria, and C. albicans. researchgate.net This highlights that modifications to the core structure can drastically alter the compound's ability to interact with microbial targets. However, activity against Gram-negative bacteria like E. coli is often lower, which may be due to differences in the outer membrane structure that limit drug uptake. researchgate.net

Neuropharmacological Activities: Antiseizure and Antinociceptive Effects in Related Dione Scaffolds

The pyrrolidine-2,5-dione (succinimide) scaffold, which is structurally analogous to the dihydrofuran-2,5-dione core, is a well-established pharmacophore in central nervous system (CNS) active agents. acs.org Derivatives of this scaffold have been extensively investigated for their neuropharmacological activities, particularly their potent antiseizure and antinociceptive effects. acs.orgdergipark.org.trnih.gov

Hybrid molecules incorporating the pyrrolidine-2,5-dione ring have shown broad-spectrum efficacy in preclinical seizure models, including the maximal electroshock (MES) and 6 Hz tests, which represent generalized tonic-clonic and psychomotor seizures, respectively. dergipark.org.trnih.gov Notably, certain N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides have emerged as lead compounds with significant anticonvulsant activity and favorable safety profiles in animal studies. acs.orgnih.gov

Beyond epilepsy, these dione derivatives often exhibit significant analgesic properties. Anticonvulsant drugs are frequently utilized in the management of neuropathic pain, and compounds based on the pyrrolidine-2,5-dione core have proven effective in various pain models. nih.gov

Modulatory Effects on Neuronal Voltage-Sensitive Sodium Channels

A primary mechanism for the anticonvulsant action of many dione derivatives is their modulatory effect on neuronal voltage-gated sodium channels (VGSCs). researchgate.net These channels are fundamental to the initiation and propagation of action potentials in neurons. nih.govnih.gov By blocking or modulating these channels, dione compounds can suppress aberrant neuronal firing associated with seizures.

Structure-activity relationship studies on hydantoin (B18101) analogues, which share features with dione rings, have demonstrated that specific chemical modifications can enhance binding to VGSCs. researchgate.net The ability of these compounds to displace ligands that bind to sodium channels is often correlated with their efficacy in seizure models like the MES test. researchgate.net The interaction with VGSCs is also considered a plausible mechanism for the antinociceptive activity observed in many of these compounds. google.com

Evaluation in Pain Models and Neuropathic Pain Alleviation

The analgesic and antinociceptive potential of dione-based compounds has been substantiated in multiple preclinical pain models. These models are designed to assess efficacy against different types of pain, including acute, inflammatory, and chronic neuropathic pain.

For instance, pyrrolidine-2,5-dione derivatives have demonstrated significant activity in the formalin test, a model of tonic pain with an early neurogenic phase and a later inflammatory phase. nih.gov These compounds have also been shown to be effective in the capsaicin-induced pain model. nih.gov

Crucially, these scaffolds show promise for treating neuropathic pain, a condition that is often resistant to standard analgesics. In the oxaliplatin-induced model of neuropathic pain, which mimics chemotherapy-induced peripheral neuropathy, certain (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives effectively alleviated mechanical allodynia (pain from a non-painful stimulus). nih.gov Similarly, LSD derivatives containing a succinic acid component have been shown to attenuate neuropathic pain in the spared nerve injury (SNI) model. google.com This broad efficacy underscores the potential of dione-based structures in developing novel treatments for complex pain syndromes.

| Dione Scaffold | Pain Model | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Formalin Test (Tonic Pain) | Significant reduction in pain response in both neurogenic and inflammatory phases. | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Capsaicin-Induced Pain | Effective in reducing pain response. | nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides | Oxaliplatin-Induced Neuropathic Pain | Alleviation of mechanical allodynia. | nih.gov |

| LSD-Succinic Acid Derivative | Spared Nerve Injury (SNI) Model | Attenuation of mechanical allodynia. | google.com |

Anti-Inflammatory Efficacy in Related Dione Systems

Derivatives of succinic acid and related dione structures have demonstrated significant anti-inflammatory properties. researchgate.net The mechanisms often involve the modulation of key inflammatory mediators. For example, some succinic acid derivatives have been shown to suppress the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells, suggesting a direct impact on macrophage-mediated inflammatory responses. researchgate.net

In vivo studies using the egg-albumin induced paw edema model in rats, a standard assay for acute inflammation, have confirmed the anti-inflammatory potential of these scaffolds. ijpsr.com A series of 9,10-dihydroanthracene-9,10-α,β-succinimide derivatives, synthesized from succinic anhydride (B1165640), were screened for anti-inflammatory activity. Several compounds exhibited efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). researchgate.net Similarly, oxazepine-4,7-dione derivatives synthesized from succinic anhydride also showed potent anti-inflammatory activity, with some compounds exceeding the efficacy of the standard drug flurbiprofen (B1673479) in the same edema model. ijpsr.com These findings highlight the versatility of the succinic anhydride/dione core in generating compounds with potent anti-inflammatory effects.

| Compound Series | In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| 9,10-Dihydroanthracene-9,10-α,β-succinimide derivatives | Carrageenan-induced paw edema | Activity comparable to ibuprofen (e.g., 37-39% inhibition). | researchgate.net |

| Oxazepine-4,7-dione derivatives | Egg-albumin induced paw edema | One derivative showed anti-inflammatory activity greater than the standard drug flurbiprofen. | ijpsr.com |

| Succinic acid derivatives from Antrodia camphorata | LPS-stimulated macrophages (in vitro) | Suppressed IL-6 production. | researchgate.net |

Other Enzyme Inhibition Studies (e.g., Aldose Reductase, Lanosterol (B1674476) 14α-Demethylase)

The dione scaffold is a versatile template for designing enzyme inhibitors targeting a range of pathologies. While specific inhibition data for this compound against aldose reductase and lanosterol 14α-demethylase is not widely documented, studies on related structures highlight the potential of this chemical class.

Aldose Reductase Inhibition: Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govherbapolonica.pl Under hyperglycemic conditions, its over-activation contributes to diabetic complications like cataracts, neuropathy, and nephropathy. nih.govmdpi.com Therefore, AR inhibitors are a significant therapeutic target. Thiazolidine-2,4-dione based compounds have been investigated as AR inhibitors, indicating that dione-like rings can fit into the enzyme's active site. researchgate.net The development of AR inhibitors from diverse chemical classes, including flavonoids, demonstrates the ongoing search for potent and specific agents to prevent diabetic pathologies. herbapolonica.plmdpi.com

Lanosterol 14α-Demethylase Inhibition: Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org It is the primary target for azole antifungal drugs. nih.govuel.br These drugs work by having a nitrogen atom in their heterocyclic ring coordinate to the heme iron atom in the enzyme's active site, disrupting sterol production and compromising fungal cell membrane integrity. nih.gov While azoles are structurally distinct from dihydrofuran-2,5-diones, the principle of targeting this enzyme with heterocyclic compounds suggests a potential avenue for developing novel antifungal agents based on other scaffolds.

Other Enzymes: Derivatives of succinic and maleic anhydride have also been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. researchgate.net This activity is relevant for the treatment of Alzheimer's disease and other neurological disorders.

Rational Design of Hybrid Molecules and Advanced Pharmacophores Based on Dione Cores

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful strategy in modern drug design. researchgate.net The dione core, particularly the pyrrolidine-2,5-dione (succinimide) ring derived from succinic anhydride, serves as a privileged scaffold in this approach. acs.org This strategy aims to create multifunctional ligands that can interact with multiple biological targets, potentially leading to enhanced efficacy or novel therapeutic profiles.

This rational design approach has been successfully applied to generate new agents for a wide range of diseases. For example:

Anticonvulsants: Hybrid molecules combining the succinimide (B58015) core with fragments of other antiepileptic drugs have been synthesized, resulting in compounds with broad-spectrum anticonvulsant activity. dergipark.org.trnih.gov

Anticancer Agents: Curcumin, a natural compound with anti-inflammatory and anticancer properties, has been hybridized with triterpenoic oleanolic acid using a succinic acid linker. mdpi.com This approach aims to improve the cytotoxic activity against cancer cell lines.

Peptide-Based Therapeutics: Succinic anhydride is used as a linker to graft peptides onto metallic clusters, a strategy employed in developing targeted cancer therapies. csic.es

The synthesis of these hybrid molecules often begins with the reaction of an amine-containing molecule with succinic anhydride, which creates a carboxylic acid handle for further chemical modification. acs.orgresearchgate.netmdpi.com This straightforward chemistry makes the succinic anhydride/dione core an exceptionally versatile building block for creating complex and advanced pharmacophores.

Applications of 3 Benzyldihydrofuran 2,5 Dione in Materials Science and Catalysis

Role as a Monomer or Precursor in Polymer Chemistry and Functional Materials

3-Benzyldihydrofuran-2,5-dione, also known as benzylsuccinic anhydride (B1165640), is a promising monomer for the synthesis of functional polyesters and polyamides. The anhydride group can readily undergo ring-opening polymerization with diols and diamines to introduce the benzyl-substituted succinate (B1194679) unit into the polymer backbone. This approach is analogous to the well-established polymerization of other substituted succinic anhydrides and lactones, which has been extensively used to create biodegradable and functional polymers. researchgate.netnih.govgoogle.comitu.edu.trresearchgate.netvot.plicm.edu.plresearchgate.netnih.govmdpi.compublisherspanel.comcmu.eduresearchgate.net

The incorporation of the benzyl (B1604629) group is expected to impart specific properties to the resulting polymers, such as increased hydrophobicity, altered thermal properties, and potential for further functionalization of the aromatic ring. The chirality of the monomer could also lead to the synthesis of stereoregular polymers with unique properties, akin to the stereoselective polymerization of lactones. acs.orgresearchgate.netrsc.orgutwente.nl

Detailed Research Findings on Related Polymer Systems:

Research on the polymerization of succinic anhydride derivatives and other cyclic esters has demonstrated the feasibility of producing a wide range of functional materials. For instance, the reaction of succinic anhydride with glycidyl (B131873) methacrylate (B99206) yields polyesters with pendant methacrylate groups, which can be further crosslinked. itu.edu.tr Similarly, copolymers of lactide and functionalized lactides have been synthesized to create biodegradable materials with pendant hydroxyl or carboxylic acid groups for biomedical applications. nih.gov The synthesis of poly(ester-anhydrides) from polyester (B1180765) precursors and succinic anhydride allows for the creation of materials with tunable degradation rates. researchgate.net

The table below summarizes the types of polymers that could potentially be synthesized from this compound, based on established polymerization methods for related monomers.

Table 1: Potential Polymer Systems Derived from this compound

| Polymer Type | Co-monomer(s) | Potential Properties and Applications |

| Polyesters | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Biodegradable materials, thermoplastics, elastomers. |

| Polyamides | Diamines (e.g., hexamethylenediamine) | High-performance engineering plastics, fibers. |

| Functional Polyesters | Functional diols or by post-polymerization modification | Materials for drug delivery, tissue engineering. |

| Copolymers | Lactide, caprolactone | Tunable degradation rates, biocompatible materials. |

It is important to note that while the synthesis of these polymers from this compound is chemically plausible, detailed experimental studies are required to confirm their properties and potential applications.

Integration into Organic Electronic and Optoelectronic Devices (e.g., Organic Semiconductors, OFETs, Solar Cells)

The dihydrofuran-2,5-dione moiety is an electron-withdrawing group, which suggests that this compound could serve as a building block for electron-accepting materials in organic electronics. While there is no direct research on the use of this specific compound in organic electronic devices, numerous studies have highlighted the potential of dione-containing molecules and polymers in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgrsc.orgnih.govnih.govrsc.orgresearchgate.netdtic.milrsc.org

The strategy of combining electron-donating and electron-accepting units within a conjugated polymer is a cornerstone of designing high-performance organic semiconductors. The electron-deficient nature of the dione (B5365651) core can be leveraged to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting materials. The benzyl substituent could also influence the molecular packing and film morphology, which are critical factors for efficient charge transport.

Research on Dione-Containing Organic Semiconductors:

For example, polymers incorporating the (E)-[4,4′-biimidazolylidene]-5,5′(1H,1′H)-dione moiety have been synthesized and shown to exhibit p-type semiconductor behavior with respectable hole mobilities in OFETs. rsc.org Indan-1,3-dione derivatives have been explored as non-fullerene acceptors in bulk heterojunction solar cells. rsc.org Furthermore, pentacyclic azepinedione has been used as an electron-deficient unit in p-type conjugated polymers for OPVs, achieving significant power conversion efficiencies. nih.gov

The table below outlines the potential roles and expected properties of materials derived from this compound in organic electronic devices, based on analogies with existing dione-based systems.

Table 2: Potential Applications of this compound Derivatives in Organic Electronics

| Device Type | Potential Role | Expected Properties |

| Organic Field-Effect Transistors (OFETs) | As a component in the active layer of a p-type or n-type semiconductor. | Tunable energy levels, good charge carrier mobility. |

| Organic Solar Cells (OSCs) | As a non-fullerene acceptor or as part of a donor-acceptor polymer. | Strong absorption in the visible spectrum, efficient charge separation. |

| Organic Light-Emitting Diodes (OLEDs) | As a host or electron-transporting material. | High thermal stability, suitable energy levels for charge injection. |

Further research is necessary to synthesize and characterize conjugated materials incorporating the this compound unit to validate these potential applications.

Utility as a Ligand or Catalytic Component in Advanced Synthetic Transformations

The structure of this compound, featuring a chiral center and two carbonyl groups, suggests its potential use as a chiral ligand in asymmetric catalysis. The carbonyl oxygens can act as Lewis basic sites to coordinate with a metal center, and the stereochemistry at the C3 position could induce enantioselectivity in catalytic reactions. However, there are currently no reports in the scientific literature describing the use of this compound or its derivatives as ligands in catalysis.

The development of new chiral ligands is a continuous effort in synthetic chemistry to achieve high efficiency and selectivity in asymmetric transformations. Ligands based on furan (B31954) and dione moieties have been explored in various catalytic systems. For instance, furan-based ligands have been used in catalytic hydroformylation. nih.gov

Hydroformylation is a key industrial process for the synthesis of aldehydes from alkenes, and the development of catalysts that can control both regioselectivity (linear vs. branched aldehyde) and enantioselectivity is a major research area. nih.govyoutube.com While triphenylphosphine (B44618) and its derivatives are common ligands in rhodium-catalyzed hydroformylation, the search for new ligand architectures that can provide superior control is ongoing. nih.gov

Although not yet demonstrated, a chiral ligand derived from this compound could potentially be employed in asymmetric hydroformylation or other stereoselective transformations. The rigid five-membered ring structure and the defined stereocenter could create a well-defined chiral environment around a metal center.

Table 3: Hypothetical Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Metal | Potential Role of Ligand |

| Asymmetric Hydroformylation | Rhodium, Cobalt | To control enantioselectivity and regioselectivity. |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | To induce enantioselectivity in the reduction of prochiral substrates. |

| Asymmetric Allylic Alkylation | Palladium | To control the stereoselective formation of C-C or C-N bonds. |

| Asymmetric Diels-Alder Reaction | Lewis Acids | To act as a chiral Lewis acid catalyst. |

The synthesis and evaluation of metal complexes bearing ligands derived from this compound would be the first step toward exploring these hypothetical catalytic applications.

Future Research Directions and Unexplored Avenues for 3 Benzyldihydrofuran 2,5 Dione Research

The chemical compound 3-Benzyldihydrofuran-2,5-dione, a derivative of succinic anhydride (B1165640), represents a scaffold with significant, yet largely untapped, potential in various scientific domains. bldpharm.combldpharm.com While current literature on this specific molecule is limited, its structural features suggest promising avenues for future investigation. The following sections outline key areas where focused research could yield novel discoveries and applications, from sustainable production methods to advanced therapeutic and technological integrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyldihydrofuran-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted maleic anhydrides or through condensation reactions involving dihydrofuran-2,5-dione derivatives. For example, highlights the synthesis of structurally similar dihydrobenzazepine-diones under neutral conditions in wet DMSO at elevated temperatures, emphasizing the role of solvent polarity and temperature in reaction efficiency. Optimizing stoichiometry (e.g., molar ratios of amines or benzyl groups) and monitoring reaction progression via HPLC (as in ) are critical for yield improvement .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Assign peaks for the benzyl group (δ ~7.2–7.4 ppm for aromatic protons) and carbonyl signals (δ ~170–180 ppm for C=O groups) ( ).

- HPLC-MS : Use reverse-phase columns (C18) with UV detection at 220–340 nm for purity assessment ( ).

- Melting Point : Compare experimental values with literature data (e.g., derivatives in have distinct melting points).

Q. What intermolecular interactions dominate the solid-state packing of this compound derivatives?

- Methodological Answer : X-ray crystallography () reveals C–H⋯H van der Waals interactions and π-π stacking (centroid distances ~3.4–3.5 Å) as key stabilizing forces. For halogenated analogs (e.g., 3,4-dibromo derivatives), Br⋯Br contacts (<3.5 Å) further stabilize the lattice .

Advanced Research Questions

Q. How can computational methods complement experimental data in resolving conformational ambiguities of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict bond lengths and angles, validated against gas-phase electron diffraction and microwave spectroscopy data ( ). For planar C2v symmetric derivatives, computational models help interpret vibrational spectra and electronic transitions .

Q. What strategies address contradictions in bioactivity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzylidene vs. hydroxybenzylidene groups) and assess antiviral activity via IC50 assays ( ). For example, replacing a tetrazole moiety with pyrrolidine-2,5-dione ( ) enhanced agonistic effects by 2-fold.

- Dose-Response Curves : Use standardized assays (e.g., H1N1 antiviral activity in ) with triplicate measurements to minimize variability .

Q. How do crystallization solvents influence polymorphism in this compound analogs?

- Methodological Answer : Screen solvents (e.g., DMSO, ethanol, acetonitrile) under slow evaporation conditions. and demonstrate that brominated derivatives crystallize in monoclinic systems (space group P21/c) with distinct unit cell parameters (e.g., a = 12.5 Å, b = 9.8 Å). Pair solvent polarity with solute solubility parameters to control crystal habit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.